5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- **5-((4-Bromophenyl)amino)methyl)-2-methoxyphenol
- **N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, 5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H17BrN6O3 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H17BrN6O3/c1-28-14-5-3-2-4-13(14)22-15(26)10-25-17(20)16(23-24-25)18(27)21-12-8-6-11(19)7-9-12/h2-9H,10,20H2,1H3,(H,21,27)(H,22,26) |
InChI Key |
ADUVLWGMCTUJEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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